2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a heterocyclic compound featuring a pyrazolo-pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development. It is classified under the category of pyrazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological properties, including antiviral and anticancer activities.
Methods and Technical Details
The synthesis of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol typically involves several key steps:
Industrial production methods would scale up these laboratory techniques while optimizing reaction conditions to enhance yield and purity.
Structure and Data
The molecular formula of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is with a molecular weight of approximately . The compound's structure can be represented by the following data:
Property | Value |
---|---|
IUPAC Name | 2-(4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl)ethanol |
InChI | InChI=1S/C8H14N4O/c9-7-4... |
InChI Key | HOFDDGKTIYNQFQ-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN2C(=C(C=N2)N)N1)CCO |
This information highlights the compound's unique structural features that contribute to its biological activity.
Reactions and Technical Details
2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol can undergo various chemical reactions:
The specific products formed depend on the reagents and conditions used in these reactions.
The mechanism of action for 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol primarily relates to its interactions at the molecular level within biological systems. These interactions may involve:
Research continues to elucidate the specific targets and pathways influenced by this compound.
The physical and chemical properties of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol include:
These properties are crucial for understanding how the compound behaves in various environments and applications.
2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol has several scientific applications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7